

Spectroscopic Analysis of 2-Bromo-1-fluoro-4-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-1-fluoro-4-iodobenzene**

Cat. No.: **B1272178**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Bromo-1-fluoro-4-iodobenzene** (CAS No: 811842-30-5). Due to the limited availability of specific, publicly accessible spectroscopic data for this compound at the time of publication, this document focuses on presenting generalized, best-practice experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. These methodologies are designed to guide researchers, scientists, and drug development professionals in the analytical characterization of this and structurally similar halogenated aromatic compounds. This guide also includes a logical workflow for the spectroscopic analysis process.

Introduction

2-Bromo-1-fluoro-4-iodobenzene is a polysubstituted aromatic compound with potential applications in organic synthesis and drug discovery. The presence of three different halogen atoms (fluorine, bromine, and iodine) on the benzene ring makes it a versatile building block. Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in research and development. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for achieving this. This guide outlines the standard procedures for obtaining high-quality spectroscopic data for this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-1-fluoro-4-iodobenzene** is presented in Table 1.

Table 1: Physicochemical Properties of **2-Bromo-1-fluoro-4-iodobenzene**

Property	Value
Molecular Formula	C ₆ H ₃ BrFI
Molecular Weight	300.89 g/mol
IUPAC Name	2-bromo-1-fluoro-4-iodobenzene
CAS Number	811842-30-5
Appearance	Clear pale yellow to yellow or pink liquid

Spectroscopic Data (Predicted)

While experimentally obtained data is not readily available, predicted spectroscopic data can offer a preliminary understanding. The following tables summarize the anticipated ranges for the key spectroscopic data points.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
Anticipated in the aromatic region (approx. 7.0-8.0 ppm)	Multiplets	J(H,H), J(H,F)	Aromatic Protons

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
Anticipated in the aromatic region (approx. 90-160 ppm)	Aromatic Carbons

Table 4: Predicted ^{19}F NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
Anticipated in the aryl-fluoride region (approx. -100 to -140 ppm)	Multiplet	$J(\text{F},\text{H})$	Aromatic Fluorine

Table 5: Predicted Mass Spectrometry Data

m/z	Interpretation
Approx. 300/302	$[\text{M}]^+$, $[\text{M}+2]^+$ isotopic pattern for Bromine

Table 6: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm $^{-1}$)	Assignment
3100-3000	C-H aromatic stretch
1600-1450	C=C aromatic stretch
1250-1000	C-F stretch
Below 1000	C-Br, C-I stretches

Experimental Protocols

The following are detailed, generalized experimental protocols for obtaining the spectroscopic data for **2-Bromo-1-fluoro-4-iodobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1 ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-1-fluoro-4-iodobenzene** in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: 0-12 ppm.
 - Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

4.1.2 ^{13}C NMR Spectroscopy

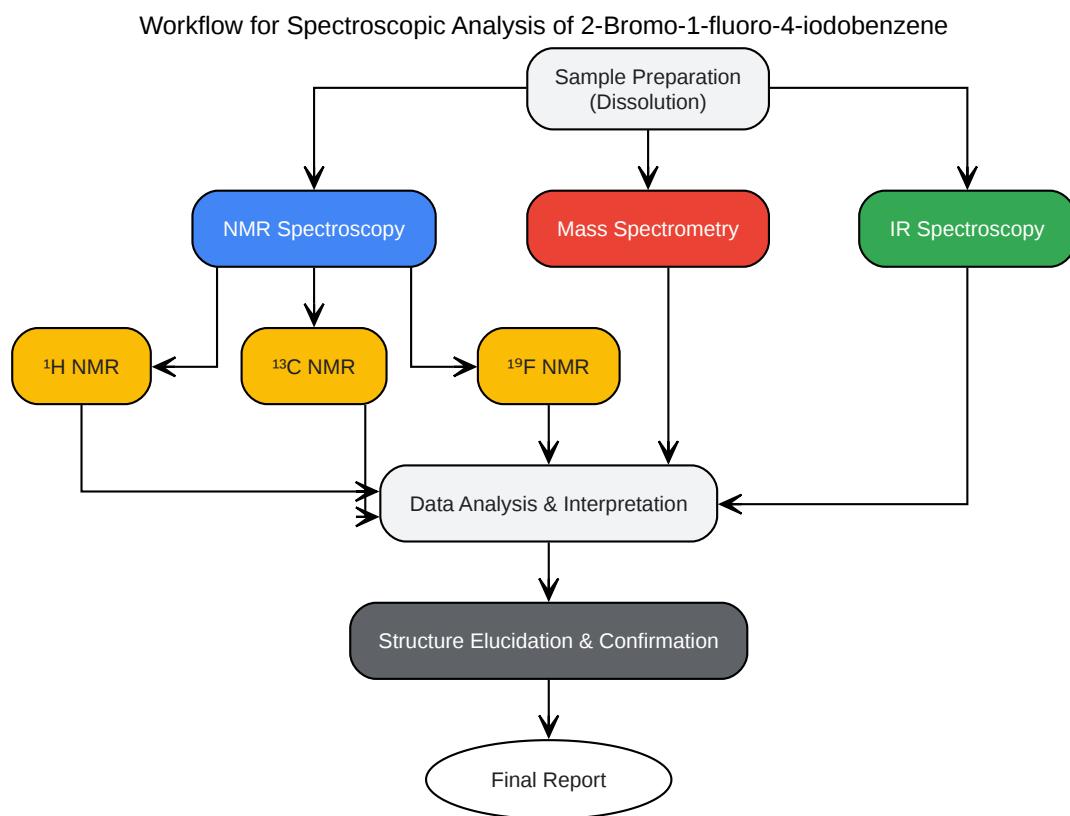
- Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.8 mL of a deuterated solvent.
- Instrument: A 100 MHz or higher ^{13}C frequency NMR spectrometer.
- Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has low natural abundance.
 - Spectral Width: 0-220 ppm.
 - Reference: The deuterated solvent peak (e.g., CDCl_3 at 77.16 ppm).

4.1.3 ^{19}F NMR Spectroscopy

- Sample Preparation: Same as for ^1H NMR.
- Instrument: An NMR spectrometer equipped with a fluorine probe.
- Parameters:
 - Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 64-256.
 - Spectral Width: A wide spectral width may be necessary initially to locate the signal (e.g., +50 to -250 ppm).
 - Reference: An external standard such as CFCI_3 at 0 ppm.

Mass Spectrometry (MS)

- Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
- Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Sample Preparation:
 - EI: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or GC inlet.
 - ESI: Prepare a dilute solution (1-10 $\mu\text{g/mL}$) in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or an LC system.
- Parameters (EI):
 - Ionization Energy: 70 eV.


- Source Temperature: 200-250 °C.
- Mass Range: m/z 50-500.
- Parameters (ESI):
 - Ionization Mode: Positive or negative.
 - Capillary Voltage: 3-5 kV.
 - Nebulizing Gas: Nitrogen.
 - Drying Gas Temperature: 250-350 °C.
 - Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) or transmission.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - ATR: Place a drop of the neat liquid sample directly onto the ATR crystal.
 - Transmission: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean ATR crystal or empty salt plates should be collected before the sample measurement.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like **2-Bromo-1-fluoro-4-iodobenzene**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-1-fluoro-4-iodobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272178#spectroscopic-data-for-2-bromo-1-fluoro-4-iodobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com